Propargyl-PEG4-acid Enables PROTAC-Mediated BTK Degradation with DC₅₀ of 200 nM in THP-1 Cells
Propargyl-PEG4-acid was employed as the PEG-based linker in the synthesis of Ibrutinib-based BTK-IAP PROTAC 2 and its analogue PROTAC 3 . PROTAC 3, constructed using Propargyl-PEG4-acid as the connecting tether between the Ibrutinib-derived BTK-binding warhead and the IAP E3 ligase ligand, achieved BTK degradation with a DC₅₀ of 200 nM in THP-1 human monocytic leukemia cells . This represents a validated, quantitatively defined degradation potency for a PROTAC construct specifically incorporating the PEG4 linker architecture .
| Evidence Dimension | BTK protein degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 200 nM |
| Comparator Or Baseline | PROTAC 2 (Ibrutinib-based, PEG4 linker, structural analogue): Degradation activity reported; PROTAC 3 shows defined 200 nM DC₅₀ |
| Quantified Difference | PROTAC 3 achieves defined degradation threshold at 200 nM |
| Conditions | THP-1 human monocytic leukemia cell line; PROTAC construct: Ibrutinib (BTK ligand) - PEG4 linker - IAP E3 ligase ligand |
Why This Matters
The 200 nM DC₅₀ value provides a benchmarked, experimentally validated degradation efficacy for Propargyl-PEG4-acid-containing PROTACs, enabling researchers to compare linker performance against alternative PEG-length constructs in BTK-targeting systems.
